2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
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Overview
Description
2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazine derivative that has shown promising results in various studies, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in various cellular processes. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine in lab experiments is its potential as a drug candidate. It has shown promising results in various studies and may be useful in the development of new drugs. However, one of the limitations of using this compound is its relatively high cost and low availability. It may also be difficult to synthesize and purify in large quantities.
Future Directions
There are several future directions for research on 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine. One direction is to further study its potential as a drug candidate, particularly in the treatment of cancer and inflammation. Another direction is to study its potential as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis method of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves the reaction of 5-bromothiophene-2-sulfonyl chloride with pyrrolidine and subsequent reaction of the resulting compound with 2,3-dichloropyrazine. The reaction is carried out in the presence of a suitable solvent and a base. The resulting compound is then purified by various techniques, including column chromatography and recrystallization.
Scientific Research Applications
2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine has shown potential applications in various fields of scientific research. It has been extensively studied in the field of medicinal chemistry for its potential as a drug candidate. It has also been studied for its potential use in the treatment of cancer, inflammation, and other diseases. In addition, it has been studied for its potential as a fluorescent probe for imaging applications.
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-3-9(8-16)19-11-7-14-4-5-15-11/h1-2,4-5,7,9H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVHJYQQRWHYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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